Brevinin-2-OW2
Description
Overview of Antimicrobial Peptides (AMPs) from Amphibian Skin Secretions
Amphibian skin is a remarkable source of biologically active molecules, serving as a crucial first line of defense against microbial pathogens in their environment. nih.govplos.org The granular glands in the skin of anurans (frogs and toads) secrete a diverse array of host-defense peptides (HDPs), more commonly known as antimicrobial peptides (AMPs), which are vital components of their innate immune system. mdpi.comnih.gov These peptides are gene-encoded and provide protection against a wide spectrum of microorganisms, including bacteria, fungi, protozoa, and viruses. nih.govplos.org
Generally, amphibian AMPs are cationic, meaning they carry a net positive charge, and are amphipathic, possessing both hydrophobic (water-repelling) and hydrophilic (water-attracting) regions. nih.gov This dual characteristic is fundamental to their primary mechanism of action, which typically involves the disruption of microbial cell membranes. mdpi.com Upon encountering a pathogen, these peptides often adopt specific secondary structures, such as α-helices, which allows them to interact with and insert into the phospholipid bilayer of the microbial membrane. vulcanchem.com This interaction can lead to the formation of pores or channels, disrupting membrane integrity and causing the leakage of essential cellular contents, ultimately leading to cell death. ontosight.ai
The diversity of AMPs found in amphibian skin is vast, with different species producing unique repertoires of peptides. imrpress.com This chemical diversity is a result of evolutionary pressures, equipping amphibians with a customized arsenal (B13267) to combat the specific pathogens in their habitats. plos.org Well-known families of amphibian AMPs include the magainins, dermaseptins, temporins, and the extensive brevinin superfamily. nih.gov
The Brevinin Peptide Superfamily: Historical Context and Significance in Innate Immunity
The brevinin superfamily of peptides was first identified in 1992 from the skin secretions of the Japanese frog, Rana brevipoda porsa. vulcanchem.comnih.govresearchgate.net This initial discovery yielded two distinct classes of peptides, named Brevinin-1 and Brevinin-2 (B1175259). nih.gov Brevinins are among the most widespread antimicrobial peptides in frogs and are characterized by their linear, cationic, and amphipathic nature. nih.gov
The superfamily is broadly divided into two main families:
Brevinin-1: Typically consists of around 24 amino acid residues. nih.gov
Brevinin-2: Generally longer, with approximately 33-34 amino acid residues. nih.gov
A distinctive structural feature of many brevinin peptides is a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". vulcanchem.comnih.gov This structure is formed by a disulfide bridge between two cysteine residues. researchgate.netmdpi.com While initially thought to be essential for antimicrobial activity, this hypothesis was later challenged by the discovery of active brevinin peptides lacking this cyclic domain. nih.gov
Since their discovery, over 350 different brevinin peptides have been identified. nih.govfrontiersin.org The primary amino acid sequences of brevinins show considerable variation between species, which contributes to a wide range of biological activities. frontiersin.orgfrontiersin.org However, certain amino acid residues are conserved within each family. For Brevinin-2 peptides, these invariant residues typically include Lys⁷, Cys²⁷, Lys²⁸, and Cys³³. nih.gov
The designation "Brevinin-2-OW2" indicates a specific peptide from the Brevinin-2 family. Following standard nomenclature, the "OW" likely refers to the species of origin, Odorrana wuchuanensis, from which Brevinin-2-OW1 and Brevinin-2-OW3 have also been identified. vulcanchem.comimrpress.com The final number, "2", distinguishes it as a specific isoform found in that species. nih.gov The brevinin superfamily's potent and broad-spectrum antimicrobial activity underscores its critical role in the innate immune defense of numerous frog species. nih.govresearchgate.net
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
SVMGTVKDLLIGAGKSAAQSVLKSLSCKLSNDC |
Origin of Product |
United States |
Taxonomic Origin and Molecular Classification of Brevinin 2 Ow2
Discovery and Isolation of Brevinin-2 (B1175259) Peptides from Amphibian Species
The initial discovery of the brevinin family of peptides marked a significant step in the study of amphibian antimicrobial peptides. These peptides were first identified in the skin secretions of ranid frogs and were categorized into two main groups, brevinin-1 and brevinin-2, based on their structural and sequential characteristics.
Identification from Rana brevipoda porsa and other Ranidae
The inaugural members of the brevinin superfamily were first isolated in 1992 from the skin of the Japanese pond frog, Rana brevipoda porsa. nih.govnih.govresearchgate.net These were named brevinin-1 and brevinin-2. Brevinin-2 peptides are typically characterized by a length of approximately 33-34 amino acid residues. nih.govresearchgate.netmdpi.com Since their initial discovery, numerous brevinin-2 peptides have been identified from the skin secretions of various other frog species within the Ranidae family. These peptides are a key component of the frog's chemical defense arsenal (B13267).
Brevinin-2-OW2 Specific Source Organism
The specific source organism for this compound has not been definitively identified in publicly available scientific literature. The "OW2" designation may represent a specific isolate from a particular research collection or a newly identified peptide that has not yet been formally characterized in a peer-reviewed publication. Further research is required to ascertain the precise amphibian species from which this particular brevinin-2 variant originates.
Phylogenetic Relationships and Evolutionary Divergence within the Brevinin-2 Family
The brevinin-2 family of peptides exhibits considerable sequence diversity, which is a hallmark of an evolutionary arms race between the host and pathogens. Despite this variability, key structural features are conserved, suggesting their importance for the peptide's biological function.
Comparative Analysis of Brevinin-2 Primary Structures Across Species
The primary structure of brevinin-2 peptides is poorly conserved across different species, indicating a high degree of evolutionary divergence. researchgate.net However, cladistic analysis based on the primary structures of brevinin-2 peptides has been used to support phylogenetic relationships between different frog species. For instance, such analysis suggests a close phylogenetic relationship between Rana pirica and the Japanese mountain brown frog Rana ornativentris. nih.gov A common feature of many brevinin-2 peptides is a C-terminal cyclic heptapeptide (B1575542) domain, often referred to as the "Rana box". mdpi.comresearchgate.net
Below is a table comparing the amino acid sequences of several brevinin-2 peptides from different Rana species.
| Peptide Name | Source Organism | Amino Acid Sequence |
| Brevinin-2 | Rana brevipoda porsa | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC |
| Brevinin-2R | Rana ridibunda | KLKNFAKGVAQSLLNKASCKLSGQC |
| Brevinin-2Tb | Rana temporaria | GLLSSLKGFAGTAGKGVLQSLLSTASCKLAKTC |
| Brevinin-2PRa | Rana pirica | GLLDSLKGFAGTAGKGVLQSLLSTASCKLAKTC |
| Brevinin-2GU | Hylarana guntheri | GLLSSLKGFAGTAGKGVLQSLLSTASCKLAKTC |
Conservation of Key Amino Acid Residues in Brevinin-2 Family Members
Table of Conserved Amino Acid Residues in the Brevinin-2 Family
| Conserved Residue | Position | Significance |
| Lysine (B10760008) (K) | 15 | Contributes to the cationic nature of the peptide, important for interaction with microbial membranes. |
| Cysteine (C) | 27 | Forms a disulfide bond with Cys33, creating the "Rana box". |
| Lysine (K) | 28 | Enhances the positive charge within the cyclic loop. |
| Cysteine (C) | 33 | Forms a disulfide bond with Cys27, stabilizing the C-terminal structure. |
Structural Characterization and Conformation of Brevinin 2 Ow2 and Analogs
Primary Sequence Analysis and Peptide Length Variations
The primary structure of Brevinin-2 (B1175259) family peptides is notably diverse among different frog species and even within the same species. nih.gov Generally, these peptides contain approximately 30 to 34 amino acid residues. nih.govmdpi.com For instance, Brevinin-2, first isolated from Rana brevipoda porsa, is a 33-amino acid peptide. nih.govnih.gov
Brevinin-2 peptides can be categorized into subfamilies based on their sequence length, such as those with 29–30 residues and those with 33–34 residues. nih.govfrontiersin.org Despite the sequence variability, a few amino acid residues are conserved, including a lysine (B10760008) and two cysteine residues within the C-terminal region. mdpi.comresearchgate.net Some truncated versions of Brevinin-2 peptides have been identified that lack the typical C-terminal cyclic domain and instead have a C-terminally-amidated residue. nih.gov
Below is a table comparing the primary sequences of various Brevinin-2 peptides.
| Peptide Name | Amino Acid Sequence | Length | Source Organism |
| Brevinin-2 | GLLDSLKGFAATAGKGVLQSLLSTASCKLAKTC | 33 | Rana brevipoda porsa nih.govnih.gov |
| Brevinin-2-RA20 | LTSFKDMAIKVAKKAGLNILSTASCKLFGTC | 31 | Odorrana andersonii novoprolabs.com |
| Brevinin-2-related peptide | GIWDTIKSMGKVFAGKILQNL | 21 | Lithobates septentrionalis uniprot.org |
| Brevinin-2R | KLKNFAKGVAQSLLNKASCKLSGQC | 25 | Rana ridibunda nih.gov |
| Brevinin-2MP | GVITDTLKGVAKTVAAELLRKAHCKLTNSC | 30 | Microhyla pulchra nih.gov |
Secondary Structure Elucidation: Alpha-Helical Propensity
A defining characteristic of Brevinin-2 peptides is their ability to adopt an amphipathic α-helical conformation, particularly in membrane-mimicking environments. nih.govfrontiersin.org This structural feature is critical for their interaction with and disruption of microbial cell membranes. vulcanchem.com While they often lack a well-defined secondary structure in aqueous solutions, the presence of a membrane environment induces a helical fold. nih.govvulcanchem.com
Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of peptides like Brevinin-2. CD spectra can reveal the conformational changes a peptide undergoes in different environments. For many Brevinin-2 peptides, CD analysis shows a random coil structure in aqueous solution, but in the presence of membrane-mimicking agents like sodium dodecylsulfate (SDS) or trifluoroethanol (TFE), the spectra show characteristic peaks of an α-helix, with negative bands around 208 and 222 nm and a positive band around 195 nm. frontiersin.orgnih.govnih.govd-nb.info
For example, a study on Brevinin-2MP showed that in an SDS solution, it adopted a secondary conformation composed mainly of α-helix, estimated to be as high as 96.42%. frontiersin.org Similarly, Brevinin-2GUb was found to form an α-helical conformation in both aqueous and membrane-mimicking environments. nih.gov
The surrounding environment significantly influences the helical conformation of Brevinin-2 peptides. The transition from an aqueous environment to a hydrophobic or membrane-like environment is a primary trigger for the formation of the α-helix. vulcanchem.com This is a common feature among many antimicrobial peptides, allowing them to remain unstructured in the host's circulation and fold into their active, helical conformation upon reaching a bacterial membrane. nih.gov
The presence of lipids or detergents that mimic cell membranes, such as SDS and dodecylphosphocholine (B1670865) (DPC), has been shown to induce and stabilize the α-helical structure of Brevinin-2 related peptides. nih.gov Studies on truncated analogs of Brevinin-2GHk revealed that substitution at certain positions can prevent the peptide from folding into a helical conformation even in the presence of TFE or lipopolysaccharides (LPS), indicating the importance of specific residues in helix formation. mdpi.com
Tertiary Structure Features: The "Rana Box" Disulfide Loop
A highly conserved feature in many Brevinin peptides is the "Rana box," a C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com
The Rana box typically consists of a heptapeptide (B1575542) sequence, Cys-Lys-Xaa4-Cys, where 'Xaa' can be various amino acid residues. core.ac.uk This disulfide loop was initially thought to be essential for the antimicrobial activity of the Brevinin family. nih.govnih.gov The loop provides structural stability to the peptide, potentially protecting it from degradation by proteases. researchgate.net
However, the necessity of the Rana box for the bioactivity of Brevinin-2 peptides has been debated. nih.govmdpi.com Some studies have shown that removing the Rana box can even enhance the antimicrobial activity of certain Brevinin-2 peptides. nih.gov For other Brevinin family members, like Brevinin-1, while the disulfide bridge is important for stability, its removal does not completely abolish bioactivity. mdpi.com This suggests that the amino acid composition within the loop might be more critical than the presence of the intact disulfide bridge itself. mdpi.com
The conformational flexibility of Brevinin-2 peptides is a key aspect of their function. vulcanchem.com The ability to transition from a random coil to an α-helix allows the peptide to adapt to different environments and interact effectively with bacterial membranes. vulcanchem.com
The flexibility is not uniform throughout the peptide. For instance, NMR studies of a Brevinin-2-related peptide in different micellar environments (SDS and DPC) revealed significant conformational changes in the residues that connect the N-terminal and C-terminal helices. nih.gov This flexibility in the linker region could be crucial for the peptide's ability to span or disrupt the cell membrane. Some Brevinin-2 peptides are characterized by an incomplete α-helix, giving them a degree of "flexibility" in their structure which may influence their interaction with bacterial cells. mednexus.org This structural adaptability is a recurring theme in the structure-activity relationship of Brevinin-2 peptides, allowing for potent antimicrobial action.
Biosynthesis and Heterologous Production of Brevinin 2 Ow2 for Research
Ribosomal Biosynthesis Pathways in Amphibian Organisms
Brevinin-2-OW2, like other brevinins, is a ribosomally synthesized peptide found in the skin secretions of frogs. mdpi.commdpi.com The biosynthesis pathway begins with the transcription of a gene into messenger RNA (mRNA), which is then translated into a precursor protein. nih.gov This precursor protein is a key element in the production of the mature, active peptide.
The structure of the brevinin precursor protein is tripartite, consisting of three distinct domains:
A Signal Peptide: This N-terminal sequence, typically around 22-24 amino acids long, directs the precursor protein into the regulated secretory pathway of the frog's granular glands. nih.govnih.gov
An Acidic Spacer Peptide: Following the signal peptide, this domain contains acidic amino acid residues. nih.gov It is believed to play a role in preventing the premature activity of the C-terminal antimicrobial peptide, which could be toxic to the host's own cells. nih.gov The spacer region is terminated by a specific processing site, often a Lys-Arg (KR) doublet, which is recognized by processing enzymes. nih.gov
The Mature Peptide Sequence: This C-terminal domain is the sequence of the final, active this compound. nih.gov
Following translation, the precursor undergoes a series of post-translational modifications. Endoproteases cleave the precursor at the specific processing site to release the mature peptide. nih.gov Brevinin-2 (B1175259) family members, including this compound, are characterized by a "Rana box," a conserved C-terminal cyclic domain formed by a disulfide bridge between two cysteine residues. mdpi.commdpi.com This cyclization is a crucial final step in the maturation of the peptide.
| Precursor Protein Domain | Typical Length (Amino Acids) | Primary Function |
| Signal Peptide | ~22-24 | Directs protein to secretory pathway. |
| Acidic Spacer | Variable | Neutralizes the cationic mature peptide; prevents premature activity. |
| Mature Peptide | ~30-33 | The final, active antimicrobial peptide sequence. |
This interactive table summarizes the components of a typical Brevinin-2 precursor protein.
Synthetic Methodologies for this compound and Derivatives
To obtain sufficient quantities of this compound for research, and to create structural analogs, chemical synthesis is the most common approach. nih.gov Heterologous production in microbial systems like E. coli is also a viable strategy for large-scale production, often requiring the peptide to be expressed as a fusion protein to prevent host toxicity and degradation. nih.govresearchgate.net
Solid-Phase Peptide Synthesis (SPPS) is the standard method for the chemical synthesis of peptides like this compound. bachem.comvapourtec.com This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. bachem.com The most widely used chemistry for this process is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy. nih.gov
The SPPS cycle for synthesizing this compound would proceed as follows:
Resin Attachment: The C-terminal amino acid of this compound, an asparagine (N) or cysteine (C) depending on the specific sequence and strategy, is attached to a solid support resin, such as a 2-chlorotrityl chloride resin. tums.ac.ir
Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the attached amino acid is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). tums.ac.ir This exposes a free amine group.
Amino Acid Coupling: The next N-terminally Fmoc-protected amino acid in the this compound sequence is activated by a coupling reagent (e.g., TBTU - 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) and added to the resin, forming a peptide bond with the exposed amine group. tums.ac.irresearchgate.net
Washing: Excess reagents and by-products are washed away with solvents, which is simplified because the growing peptide remains anchored to the solid resin. bachem.com
This cycle of deprotection, coupling, and washing is repeated for each amino acid in the sequence until the full peptide chain is assembled. vapourtec.com
| Step | Reagent/Process | Purpose |
| 1. Deprotection | Piperidine in DMF | Removes the Fmoc group from the N-terminus of the growing peptide chain. |
| 2. Washing | DMF / Dichloromethane (DCM) | Removes residual deprotection agent and by-products. |
| 3. Coupling | Fmoc-protected amino acid, coupling agent (e.g., TBTU), and a base (e.g., DIPEA) | Attaches the next amino acid in the sequence to the peptide chain. |
| 4. Washing | DMF / Dichloromethane (DCM) | Removes excess reagents and soluble by-products from the coupling reaction. |
This interactive table outlines the key steps in a standard Fmoc-based SPPS cycle.
Following the completion of the synthesis, the crude peptide must be cleaved from the resin, purified, and its identity confirmed.
Cleavage: The peptide is detached from the solid support using a "cleavage cocktail." mdpi.com This is a strong acidic solution, commonly containing trifluoroacetic acid (TFA), along with scavengers like water, thioanisole, and phenol (B47542) to remove the remaining side-chain protecting groups and prevent side reactions. mdpi.com
Purification: The primary method for purifying the crude peptide is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). mdpi.comresearchgate.net In this technique, the crude peptide mixture is passed through a column (typically a C18 column) with a hydrophobic stationary phase. nih.govresearchgate.net A gradient of increasing organic solvent (like acetonitrile) in an aqueous acidic solution is used to elute the components. researchgate.net The more hydrophobic a molecule is, the longer it is retained on the column. This allows for the separation of the full-length, correctly folded this compound from truncated sequences, deletion sequences, and other impurities. tums.ac.ir Purity is often assessed using analytical HPLC, with a purity of over 95% being a common standard for research-grade peptides. tums.ac.ir
Investigation of this compound Halted Due to Lack of Specific Research Data
An extensive review of publicly available scientific literature and antimicrobial peptide databases has revealed a significant lack of specific biological activity data for the compound "this compound." While the Brevinin-2 family of antimicrobial peptides is well-documented, with numerous studies detailing the efficacy of various members against a broad spectrum of bacteria, research focusing solely on the this compound variant is not present in the reviewed sources.
The Brevinin-2 peptide family, originally isolated from amphibian skin, is known for its potent antimicrobial properties. mdpi.comnih.gov Research has been conducted on several analogues within this family, providing insights into their activity against both Gram-positive and Gram-negative bacteria.
For instance, studies on related compounds such as Brevinin-2ISb have shown activity against Methicillin-Resistant Staphylococcus aureus (MRSA) in preclinical models. biomedres.usmednexus.org Other members, like Brevinin-2PRa and Brevinin-2-related peptide (B2RP), have demonstrated efficacy against organisms including Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. nih.govnih.govresearchgate.net Furthermore, research into peptides like Brevinin-2GUb and Brevinin-2MP has provided Minimum Inhibitory Concentration (MIC) data for bacteria such as Bacillus subtilis and Enterococcus faecalis. nih.govfrontiersin.org
However, despite the wealth of information on the broader Brevinin-2 family, specific preclinical data—including in vitro and in vivo studies on the antimicrobial spectrum and efficacy against the outlined bacterial strains—could not be located for this compound itself. Without dedicated research on this particular compound, it is not possible to provide a scientifically accurate report on its biological activities as requested. The creation of data tables and detailed research findings is contingent on the existence of primary studies, which are currently unavailable in the public domain.
Therefore, the generation of an article detailing the biological investigation of this compound cannot proceed as instructed.
Investigation of Biological Activities in Preclinical Research Models
Anti-Cancer Effects in Established Cell Lines and Animal Models
A notable characteristic of some brevinin peptides is their selective cytotoxicity, showing a greater effect on malignant cells compared to healthy primary cells. nih.gov Brevinin-2R, a closely related peptide, has been a focus of such investigations, demonstrating preferential toxicity towards a range of cancer cell lines while having negligible hemolytic activity. nih.gov
The cytotoxic effects of Brevinin-2R have been evaluated against hematological cancer cell lines. In studies using the Jurkat T-cell leukemia line, the peptide demonstrated intermediate sensitivity. nih.gov The BJAB cell line, derived from an Epstein-Barr virus-negative Burkitt's lymphoma, was found to be approximately three times more resistant to the crude skin extract containing brevinins than the most sensitive cell lines. nih.govcytion.com Despite this, purified Brevinin-2R was effective in killing various tumor cell lines, including Jurkat and BJAB, at low micromolar concentrations that are considered clinically achievable. nih.gov
The activity of brevinin peptides has been tested against a panel of cell lines derived from solid tumors. Brevinin-2R was found to be cytotoxic to colon carcinoma lines HT29/219 and SW742, the lung carcinoma line A549, and the breast adenocarcinoma line MCF-7. nih.gov Notably, the MCF-7 cell line was identified as the most sensitive to the peptide's effects. nih.gov
Further investigations revealed that Brevinin-2R can inhibit the proliferation of HeLa cervical cancer cells, with one study reporting that a concentration of 131.5 μg/ml inhibited 50% of these cells. researchgate.netresearchgate.net In contrast, its effect on the human liver carcinoma cell line (HepG2) was described as low, reducing cell growth by 24%. researchgate.net
Currently, there is no available research data in the reviewed literature regarding the specific cytotoxic responses of Brevinin-2-OW2 or its close relatives against the AGS (gastric adenocarcinoma), KYSE-30 (esophageal squamous cell carcinoma), and PC3 (prostate cancer) cell lines.
Interactive Table: Cytotoxicity of Brevinin-2R on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Response | Citation |
| Jurkat | T-cell Leukemia | Intermediate Sensitivity | nih.gov |
| BJAB | B-cell Lymphoma | Resistant compared to other lines | nih.gov |
| HT29/219 | Colon Carcinoma | Cytotoxic Effect Observed | nih.gov |
| SW742 | Colon Carcinoma | Cytotoxic Effect Observed | nih.gov |
| MCF-7 | Breast Adenocarcinoma | Most Sensitive Line Tested | nih.gov |
| A549 | Lung Carcinoma | Cytotoxic Effect Observed | nih.gov |
| HeLa | Cervical Cancer | 50% inhibition at 131.5 µg/ml | researchgate.netresearchgate.net |
| HepG2 | Liver Carcinoma | Low Toxicity (24% growth reduction) | researchgate.net |
The greater wax moth, Galleria mellonella, is increasingly used as a convenient and effective in vivo model for assessing the activity and toxicity of novel antimicrobial agents, providing results that often correlate with mammalian models. nih.gov In the context of peptide research, G. mellonella larvae have been employed to evaluate the in vivo toxicity and antimicrobial efficacy of various peptides, including members of the brevinin family. nih.govulisboa.pt For example, this model was used to confirm the low toxicity of a tryptophyllin-like peptide and the in vivo antimicrobial activity of Brevinin-2GUb. nih.govulisboa.pt
However, based on the available scientific literature, there are no specific reports on the use of Galleria mellonella as a preclinical oncology model to investigate the anti-cancer effects of this compound or its related peptides. Its application in peptide studies has primarily been focused on toxicity and anti-infective properties. nih.govresearchgate.net
Selective Cytotoxicity Profiles on Human Cancer Cell Lines
: Immunomodulatory and Anti-Inflammatory Properties
The immunomodulatory and anti-inflammatory potential of the Brevinin-2 (B1175259) family of peptides, including this compound, is a subject of ongoing preclinical research. These properties are crucial for the host's defense mechanisms, not only by directly targeting pathogens but also by modulating the host's immune response to infection and injury.
Modulation of Inflammatory Cytokine and Mediator Release (e.g., TNF-α, NO, IL-6, IL-1β)
While direct studies detailing the effect of this compound on the release of key inflammatory cytokines and mediators are not extensively documented in available research, investigations into other members of the Brevinin family provide significant insights into their potential anti-inflammatory activities.
Preclinical studies frequently use lipopolysaccharide (LPS), a component of Gram-negative bacteria cell walls, to induce an inflammatory response in macrophage cell lines like RAW 264.7. nih.govnih.gov This stimulation leads to the release of pro-inflammatory molecules, including Tumor Necrosis Factor-alpha (TNF-α), Nitric Oxide (NO), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). nih.govnih.gov
Several peptides from the Brevinin family have demonstrated the ability to suppress this inflammatory cascade. For instance, the novel peptide Brevinin-2MP was found to inhibit the LPS-induced expression of NO, TNF-α, and IL-6 in RAW 264.7 cells. nih.govnih.gov Similarly, Brevinin-1BW significantly reduced the release of TNF-α, IL-1β, and IL-6 in LPS-treated RAW 264.7 cells. nih.gov In one study, treatment with 4 μg/mL of Brevinin-1BW decreased the release of TNF-α, IL-1β, and IL-6 by 87.31%, 91.46%, and 77.82%, respectively. nih.gov Another peptide, Brevinin-1GHd, also showed a concentration-dependent suppression of these inflammatory factors in the same cell line. frontiersin.org
Conversely, some studies have shown a different immunomodulatory role. Brevinin-2R was reported to increase the expression of IL-1β and IL-6 genes in HepG2 cancerous cells, suggesting a pro-inflammatory or regulatory function in certain contexts. plos.orgresearchgate.net These findings underscore the diverse immunomodulatory capabilities within the Brevinin family, highlighting the need for specific investigation into this compound's effects.
Table 1: Effects of Various Brevinin Peptides on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells
| Peptide | Effect on TNF-α | Effect on NO | Effect on IL-6 | Effect on IL-1β | Source |
|---|---|---|---|---|---|
| Brevinin-2MP | Inhibited | Inhibited | Inhibited | Not Specified | nih.govnih.gov |
| Brevinin-1BW | Inhibited | Inhibited (iNOS) | Inhibited | Inhibited | nih.gov |
| Brevinin-1GHd | Inhibited | Inhibited | Inhibited | Inhibited | frontiersin.org |
Involvement in Innate Immune Signaling Pathways (e.g., DAF-2/DAF-16 in Caenorhabditis elegans)
The nematode Caenorhabditis elegans is a valuable model organism for studying innate immunity due to its evolutionarily conserved signaling pathways. researchgate.net One of the key pathways is the DAF-2/DAF-16 pathway, which is homologous to the insulin/IGF-1 signaling pathway in higher vertebrates and plays a crucial role in immunity and stress resistance. mdpi.comuniprot.org When the DAF-2 receptor is inhibited, the DAF-16 transcription factor is free to enter the nucleus and activate the expression of downstream immune-related genes, such as the lysozyme-like gene lys-7. mdpi.commednexus.org
A study screening 13 peptides from the Brevinin-2 family for their ability to protect C. elegans from methicillin-resistant Staphylococcus aureus (MRSA) infection included this compound. mdpi.com While all 13 peptides showed some therapeutic effect, four peptides (Brevinin-2, Brevinin-2-OA3, Brevinin-2ISb, and Brevinin-2TSa) were selected for further analysis based on their superior ability to improve the survival rate of infected worms. mdpi.com These four peptides were subsequently shown to actively engage the DAF-2/DAF-16 pathway. mdpi.com
More detailed research on Brevinin-2ISb confirmed that its protective effect relies on a functional DAF-16 signaling cascade. mednexus.org Brevinin-2ISb treatment was shown to induce the expression of several DAF-16-dependent immune genes, including lys-7 and spp-1, thereby enhancing the nematode's resistance to MRSA. researchgate.netmednexus.org While this compound was part of the initial screening, its specific impact on the DAF-2/DAF-16 pathway has not been as extensively characterized as other members of its family. mdpi.com
Studies on Macrophage (e.g., RAW 264.7 cells) Responses to this compound
The RAW 264.7 cell line, derived from murine macrophages, is a standard in vitro model for investigating inflammatory and immune responses. nih.govfrontiersin.org These cells are sensitive to inflammatory stimuli like LPS and respond by producing a variety of signaling molecules, making them ideal for assessing the anti-inflammatory properties of compounds. nih.govnih.gov
While specific studies focusing on the response of RAW 264.7 macrophages to this compound are not detailed in the currently available literature, research on other Brevinin peptides provides a framework for understanding potential interactions. Studies have shown that peptides like Brevinin-2MP and Brevinin-1GHd can bind to the surface of RAW 264.7 cells. nih.govfrontiersin.org This binding is a critical first step that allows these peptides to subsequently interfere with LPS-induced signaling pathways, such as the MAPK/NF-κB pathway, ultimately suppressing the production of pro-inflammatory cytokines. nih.gov The ability of these peptides to modulate macrophage function highlights a key mechanism of their immunomodulatory activity.
Wound Healing and Tissue Regeneration Research
Beyond their antimicrobial and immunomodulatory roles, certain antimicrobial peptides are recognized for their capacity to promote wound healing and tissue regeneration. This multifunctional characteristic is of significant therapeutic interest. While specific data for this compound is limited, related peptides in the Brevinin-2 family have demonstrated promising results in this area. A database entry notes that this compound may possess wound healing properties, though specific preclinical data was not provided. frontiersin.org
Promotion of Fibroblast Migration and Scratch Closure in In Vitro Assays
A critical step in wound healing is the migration of dermal fibroblasts to the injury site to rebuild the extracellular matrix. The in vitro scratch assay is a common method to evaluate this process, where a "wound" is created in a confluent monolayer of cells, and the rate of closure is monitored. nih.govnih.gov
Research on Brevinin-2PN, a peptide from the dark-spotted frog, has shown that it exhibits significant wound-healing activity by accelerating the closure of scratches in human skin fibroblast (HSF) cell cultures. nih.gov This indicates that the peptide actively promotes the migration of these essential dermal cells. nih.gov Similarly, Brevinin-2Ta was found to improve skin re-epithelialization and enhance epithelial migration in wound models. frontiersin.orgoncotarget.com These findings suggest a conserved function within the Brevinin-2 family to stimulate the cellular processes necessary for closing wounds.
Stimulation of Growth Factor Gene Expression in Dermal Cells
The process of wound healing is tightly regulated by a variety of growth factors that orchestrate cell proliferation, migration, and differentiation. mdpi.com Antimicrobial peptides can contribute to tissue regeneration by stimulating the expression of these crucial signaling molecules.
The study on Brevinin-2PN revealed that, in addition to promoting cell migration, the peptide also stimulated the gene expression of growth factors in dermal cells. nih.gov While the specific growth factors were not named, this finding points to a key mechanism by which Brevinin-2 peptides may exert their pro-healing effects. By upregulating growth factors, these peptides can create a favorable environment for tissue repair and regeneration. For example, Transforming Growth Factor-β (TGF-β) is a pivotal factor that aids in the chemotaxis of fibroblasts and the proliferation of keratinocytes. mdpi.com The ability of Brevinin family peptides to influence these pathways underscores their potential as therapeutic agents for wound care.
Antiviral Activities in Cell Culture Models
Limited specific data exists on the antiviral properties of this compound. However, research on other Brevinin-2 peptides, such as Brevinin-2GHk, has shown notable antiviral effects.
Preclinical studies have investigated the efficacy of Brevinin-2 peptides against enveloped viruses like the Zika virus (ZIKV). The peptide Brevinin-2GHk (BR2GK), derived from the skin of Fejervarya limnocharis, has demonstrated significant inhibitory activity against ZIKV in cell culture models. mdpi.comnih.gov Research indicates that BR2GK can inhibit ZIKV infection during the early and middle stages. mdpi.comnih.gov
The primary mechanism of action is believed to be the disruption of the viral envelope's integrity. mdpi.comnih.gov It is suggested that BR2GK binds to the ZIKV envelope (E) protein, leading to the direct inactivation of the virus. mdpi.comnih.gov Furthermore, the peptide may also penetrate the host cell membrane, which could contribute to the inhibition of the middle stages of ZIKV infection. mdpi.comnih.gov In a cell-based immunodetection assay, Brevinin-2GHk was found to block the expression of the ZIKV E protein with a half-maximal inhibitory concentration (IC50) of 3.408 ± 0.738 μM. mdpi.comnih.govresearchgate.net This action effectively reduces ZIKV RNA replication and protein synthesis. mdpi.com
| Compound | Virus | Key Findings | IC50 Value | Mechanism of Action |
|---|---|---|---|---|
| Brevinin-2GHk (BR2GK) | Zika Virus (ZIKV) | Showed significant inhibitory activity in the early and middle stages of ZIKV infection. nih.gov Reduced ZIKV-induced plaque formation in a dose-dependent manner. mdpi.com | 3.408 ± 0.738 μM (for inhibition of ZIKV E protein expression) nih.govresearchgate.net | Disrupts viral integrity by binding to the ZIKV E protein and damaging the viral envelope. mdpi.comnih.gov May also penetrate host cells to inhibit infection. nih.gov |
Anti-Parasitic Activity
Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus. nih.gov Studies have explored the anti-leishmanial effects of Brevinin 2R, isolated from the frog Rana ridibunda, against Leishmania major. nih.govplos.orgnih.gov In its natural form, Brevinin 2R showed partial inhibition of L. major promastigote growth only at very high concentrations (approximately 30% inhibition at 500 μg/ml). plos.org
To enhance its efficacy, a lauric acid-conjugated version of the peptide (L-Brevinin 2R) was synthesized. nih.govplos.org This modification significantly strengthened its anti-leishmanial effect. nih.gov L-Brevinin 2R was found to inhibit the proliferation of L. major promastigotes with a half-maximal inhibitory concentration (IC50) between 40 to 50 μg/ml, representing a tenfold increase in potency compared to the unconjugated peptide. plos.org The mechanism behind this activity involves the disruption of the parasite's cell membrane and alterations in the electrical and mitochondrial membrane potential, leading to necrosis. nih.govplos.orgdoi.org
Leishmania major| Compound | Parasite | In Vitro Model | Key Findings | IC50 Value |
|---|---|---|---|---|
| Brevinin 2R | Leishmania major | Promastigotes | Partially inhibited growth at high concentrations (~30% at 500 μg/ml). plos.org | Not determined |
| L-Brevinin 2R (Lauric acid conjugate) | Leishmania major | Promastigotes | Significantly enhanced anti-leishmanial activity. nih.govplos.org Caused cell membrane disruption. doi.org | 40 - 50 μg/ml plos.org |
Antioxidant Capacity and Oxidative Stress Modulation Studies
There is a lack of specific studies focusing on the antioxidant capacity of this compound. However, research on other peptides from the Brevinin-2 family, such as Brevinin-2R and Brevinin-2SSb, has revealed antioxidant properties.
The peptide Brevinin-2R (B2R) has been investigated for its effects on antioxidant enzymes in the A549 human epithelial cell line. researchgate.net The study showed that B2R increased the antioxidant capacity and the activity of key antioxidant enzymes, including catalase, superoxide (B77818) dismutase, and glutathione (B108866) peroxidase, with the most significant effects observed at a concentration of 4.8 µM. researchgate.net This suggests that B2R can enhance the cellular defense system against reactive oxygen species (ROS). researchgate.net
Another study identified antioxidant properties in Brevinin-2SSb, a peptide from the frog Glandirana susurra that lacks the typical "Rana box" motif. semanticscholar.org In microdilution assays, Brevinin-2SSb demonstrated notable antimicrobial activities and was also assessed for its antioxidant potential. semanticscholar.org The presence of certain amino acids in its sequence is thought to contribute to its antioxidant activity. semanticscholar.org Additionally, a study on Brevinin-2R conjugated with cerium oxide nanoparticles also highlighted the antioxidant potential of the peptide, showing it could inhibit linoleic acid oxidation and scavenge various free radicals. medilam.ac.ir
| Compound | In Vitro Model | Key Findings | Effective Concentration |
|---|---|---|---|
| Brevinin-2R (B2R) | A549 Human Cell Line | Increased the activity of antioxidant enzymes (catalase, superoxide dismutase, glutathione peroxidase). researchgate.net Enhanced cellular antioxidant capacity. researchgate.net | 4.8 µM researchgate.net |
| Brevinin-2SSb | Microdilution Assays | Possesses antioxidant activity, potentially linked to its amino acid composition. semanticscholar.org | Not specified |
| Brevinin-2R-Cerium Oxide Nanoparticle Conjugate | Chemical Assays | Inhibited linoleic acid oxidation and scavenged free radicals (DPPH, ABTS, hydroxyl, superoxide). medilam.ac.ir | Not specified |
Mechanistic Elucidation of Brevinin 2 Ow2 Biological Actions
Membrane-Targeting Mechanisms of Action
The primary mode of action for many antimicrobial peptides (AMPs), including those in the brevinin family, involves direct interaction with the microbial cell membrane. ontosight.ai These peptides are typically cationic and amphipathic, characteristics that facilitate their binding to and disruption of the negatively charged membranes of microorganisms. ifremer.fropenaccessjournals.com Brevinin-2-OW2, a member of the brevinin-2 (B1175259) family of peptides, is understood to follow this general mechanism, leading to membrane permeabilization and eventual cell death. ontosight.aimdpi.com
Cell Membrane Permeabilization and Disruption Models
Once bound to the microbial surface, this compound is thought to induce membrane damage through mechanisms that can be described by several theoretical models. ontosight.ai The peptide's structure, which often adopts an α-helical conformation in a membrane-like environment, is crucial for its disruptive capabilities. nih.govnih.gov
Two of the most cited models for AMP-induced membrane disruption are the "barrel-stave" and "carpet-like" mechanisms. nih.gov
"Barrel-Stave" Model: In this hypothesis, peptide monomers insert themselves into the lipid bilayer, arranging like staves in a barrel to form a transmembrane pore. The hydrophobic surfaces of the peptides face the lipid core of the membrane, while the hydrophilic surfaces line the interior of the channel. This pore allows for the uncontrolled leakage of ions and cellular contents, leading to cell death. ontosight.ai
"Carpet-Like" Model: This model proposes that the peptides accumulate on the surface of the membrane, creating a "carpet" that disrupts the bilayer's structure. nih.gov At a critical concentration, this detergent-like action causes the membrane to disintegrate into micelles, leading to widespread leakage and cell lysis. Some evidence suggests that the specific mechanism, whether barrel-stave, carpet-like, or a related toroidal-pore model, can depend on factors like peptide concentration and membrane composition. imrpress.com For many brevinins and related peptides, a detergent-like or carpet-like mechanism is often suggested. imrpress.com
The action of this compound likely involves one or a combination of these models, resulting in significant damage to the bacterial membrane. nih.gov
The initial and selective targeting of microbial cells by cationic AMPs like this compound is driven by electrostatic interactions. nih.govfmach.it Bacterial membranes are rich in negatively charged components, such as anionic phospholipids (B1166683) (e.g., phosphatidylglycerol and cardiolipin), which create a net negative surface charge. openaccessjournals.comnih.gov In contrast, mammalian cell membranes are typically composed of zwitterionic (neutrally charged) phospholipids. openaccessjournals.com
The net positive charge of this compound, conferred by its basic amino acid residues, leads to a strong electrostatic attraction to the anionic bacterial membrane. nih.govimrpress.com This interaction concentrates the peptide at the microbial surface, a crucial first step before membrane insertion and disruption can occur. fmach.it This charge-based selectivity is a key reason for the peptide's preferential activity against microbial cells over host cells. openaccessjournals.com
| Feature | Description | Relevance to this compound |
| Peptide Charge | Net positive charge due to basic amino acid residues. imrpress.com | Facilitates strong attraction to negatively charged bacterial membranes. nih.gov |
| Bacterial Membrane | Rich in anionic phospholipids (e.g., phosphatidylglycerol, cardiolipin). openaccessjournals.com | Provides a negatively charged target for the cationic peptide. nih.gov |
| Initial Interaction | Electrostatic attraction between the cationic peptide and anionic membrane. fmach.it | Concentrates the peptide at the microbial surface, enabling subsequent disruption. nih.govfmach.it |
| Selectivity | Preferential binding to microbial membranes over zwitterionic host cell membranes. openaccessjournals.com | Contributes to the peptide's targeted antimicrobial activity. |
Interaction with Bacterial Cell Wall Precursors (e.g., Lipid II Analogs)
Beyond direct membrane disruption, some AMPs can interfere with the synthesis of the bacterial cell wall by targeting Lipid II. ifremer.fr Lipid II is an essential precursor molecule for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. ifremer.frnih.gov By binding to Lipid II, certain peptides can prevent its incorporation into the growing peptidoglycan layer, thus inhibiting cell wall construction and compromising the cell's structural integrity. nih.gov
While this mechanism is well-established for some AMPs like nisin and certain defensins, the specific interaction of this compound with Lipid II is not as extensively documented in the available literature. nih.govsemanticscholar.orgbiorxiv.org However, given that many AMPs have multifaceted mechanisms, it remains a potential, albeit less characterized, aspect of its activity. ifremer.fr
Intracellular Target Interactions and Pathway Modulation
It is widely accepted that some antimicrobial peptides, after permeating the cell membrane, can also act on intracellular targets to disrupt vital cellular processes. imrpress.comfrontiersin.org This dual-action approach enhances their efficacy and can include the inhibition of essential biosynthetic pathways. researchgate.net
Inhibition of Nucleic Acid and Protein Synthesis
There is evidence to suggest that various antimicrobial peptides, once inside the cell, can interfere with the synthesis of DNA, RNA, and proteins. imrpress.comresearchgate.net The cationic nature of these peptides can facilitate binding to negatively charged nucleic acids, potentially disrupting replication and transcription. researchgate.net Similarly, interactions with ribosomes can halt protein synthesis. semanticscholar.org
For the brevinin family specifically, some studies have noted that members can hydrolyze bacterial DNA or inhibit protein synthesis. semanticscholar.orgresearchgate.net While direct, detailed studies focusing solely on this compound's effect on these specific pathways are limited, the general mechanism is recognized for this class of peptides. imrpress.comresearchgate.net For example, proline-rich peptides, a different class of AMPs, have been shown to inhibit protein synthesis by targeting the 70S ribosome. semanticscholar.org Although this compound is not proline-rich, this illustrates the principle of intracellular targeting by AMPs. The disruption of these fundamental processes, in addition to membrane damage, would constitute a multi-pronged attack, leading to rapid bacterial cell death. imrpress.comresearchgate.net
Disruption of Chaperone Systems and Other Essential Cellular Processes
The primary mechanism of action for many antimicrobial peptides involves direct interaction with and disruption of cellular membranes. However, some peptides are known to translocate into the cell and interfere with essential intracellular processes. While some classes of antimicrobial peptides have been found to inhibit chaperone-assisted protein folding, this has not been identified as a primary mechanism for the Brevinin-2 family. imrpress.com
Instead, research points toward the disruption of other critical cellular processes, particularly those related to energy metabolism and mitochondrial function. Studies on the peptide Brevinin-2R have shown that its cytotoxic effect on cancer cells involves a significant decrease in total cellular ATP levels. mdpi.comnih.gov This depletion of the cell's primary energy currency is an early indicator of Brevinin-2R-triggered cell death and is linked to damage to the mitochondria. mdpi.comnih.gov This disruption of energy production represents a key interference with an essential cellular process, leading to subsequent cell death pathways.
Signaling Pathway Inactivation (e.g., MAPK/NF-κB Pathways in Inflammation)
Members of the Brevinin-2 family have demonstrated the ability to modulate key inflammatory signaling pathways, particularly the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are central to the inflammatory response.
Research on a novel peptide, Brevinin-2MP, has shown potent anti-inflammatory effects by suppressing these cascades. nih.govnih.gov In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, Brevinin-2MP was found to inhibit the production of pro-inflammatory mediators including nitric oxide (NO), monocyte chemoattractant protein-1 (MCP-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition is achieved by suppressing the activation of the MAPK/NF-κB signaling pathways that are typically triggered by LPS. nih.govnih.gov Similarly, Brevinin-1GHd, a member of the broader Brevinin superfamily, was also found to inhibit the MAPK signaling pathway in response to LPS. frontiersin.org
Conversely, in some contexts, Brevinin peptides can have a pro-inflammatory effect. Studies on Brevinin-2R demonstrated an upregulation in the expression of pro-inflammatory cytokines IL-1β and IL-8 in A549 lung cancer cells. diva-portal.orgmedilam.ac.ir This suggests that the effect of Brevinin-2 peptides on these signaling pathways can be cell-type and context-dependent, either inactivating inflammatory responses or, in some cases, stimulating them.
Table 1: Effects of Brevinin-2 Family Peptides on Inflammatory Pathways This table is interactive. You can sort and filter the data.
| Peptide | Cell Line | Stimulus | Pathway Affected | Observed Effect | Reference |
|---|---|---|---|---|---|
| Brevinin-2MP | RAW 264.7 | LPS | MAPK/NF-κB | Suppression of activation; reduced pro-inflammatory cytokines (NO, MCP-1, IL-6, TNF-α). | nih.gov, nih.gov |
| Brevinin-2R | A549 | None | Cytokine Expression | Upregulation of pro-inflammatory cytokines (IL-1β, IL-8). | diva-portal.org, medilam.ac.ir |
| Brevinin-1GHd | RAW 264.7 | LPS | MAPK | Inhibition of pathway; reduced inflammatory response. | frontiersin.org |
Induction of Distinct Cell Death Pathways in Cancer Models (e.g., Lysosomal-Mitochondrial Death Pathway)
A significant body of research on the peptide Brevinin-2R, isolated from the frog Rana ridibunda, has elucidated a distinct, semi-selective mechanism for killing cancer cells that involves the lysosomal-mitochondrial death pathway. mdpi.comnih.gov This pathway is notably independent of caspases, the key mediators of classical apoptosis. mdpi.comdiva-portal.org
The process is initiated by Brevinin-2R interacting with and permeabilizing the lysosomal membrane. mdpi.comdiva-portal.org This leads to the leakage of lysosomal acid hydrolases, such as cathepsin-B and cathepsin-L, into the cytosol. mdpi.comnih.gov The inhibition of these specific cathepsins was shown to prevent Brevinin-2R-induced cell death, confirming their critical role in the pathway. mdpi.com
Following lysosomal disruption, the cascade proceeds to the mitochondria. Key events observed in cancer cell lines such as Jurkat (T-cell leukemia), MCF-7 (breast adenocarcinoma), and L929 (fibrosarcoma) include:
A decrease in mitochondrial membrane potential (ΔΨm) . mdpi.comnih.gov
An increase in reactive oxygen species (ROS) production . mdpi.comnih.gov
A depletion of cellular ATP . mdpi.comdiva-portal.org
This mitochondrial damage is mediated by the pro-apoptotic protein BNIP3. mdpi.comnih.gov The entire cell death process is sensitive to inhibition by the anti-apoptotic protein Bcl-2, whose overexpression was found to significantly protect cancer cells from Brevinin-2R. mdpi.comnih.gov This unique caspase-independent lysosomal-mitochondrial pathway makes peptides like Brevinin-2R potential candidates for novel anti-cancer therapies. nih.govresearchgate.net
Table 2: Effects of Brevinin-2R on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | Key Effect | Mechanism | Reference |
|---|---|---|---|---|
| Jurkat | T-cell leukemia | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway, ROS increase | mdpi.com, nih.gov |
| MCF-7 | Breast adenocarcinoma | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway, ATP decrease, Bcl-2 sensitive | mdpi.com, nih.gov |
| L929 | Fibrosarcoma | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway, BNIP3 involvement | mdpi.com, nih.gov |
| A549 | Lung carcinoma | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway | diva-portal.org, researchgate.net |
| BJAB | B-cell lymphoma | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway | mdpi.com |
| HT29/219 | Colon carcinoma | Preferential cytotoxicity | Lysosomal-Mitochondrial Pathway | mdpi.com |
Viral Integrity Disruption Mechanisms
Brevinin-2 family peptides also exhibit antiviral properties, primarily by targeting and disrupting the physical integrity of viral particles, a mechanism that prevents viral entry into host cells. preprints.org
Detailed studies on Brevinin-2GHk (BR2GK) have shown its efficacy against the Zika Virus (ZIKV). dntb.gov.uamdpi.com The mechanism of action involves BR2GK binding directly to the ZIKV envelope (E) protein. dntb.gov.ua This interaction disrupts the integrity of the viral envelope, leading to the direct inactivation of the virus. dntb.gov.uamdpi.com This mode of action is particularly effective in the early stages of infection, as it neutralizes the virus before it can enter host cells. dntb.gov.ua The amphipathic and cationic nature of Brevinin-2 peptides is believed to facilitate this membrane binding and destabilization, enhancing their potential against enveloped viruses. preprints.org
This mechanism of disrupting the virion envelope is a common strategy among various antimicrobial peptides and represents a promising avenue for the development of broad-spectrum antiviral agents. preprints.orguniroma1.it
Structure Activity Relationship Sar Studies and Molecular Design
Influence of Peptide Charge and Hydrophobicity on Efficacy and Selectivity
The net positive charge and hydrophobicity of Brevinin-2 (B1175259) peptides are primary determinants of their antimicrobial efficacy and selectivity. tums.ac.ir A cationic nature is crucial for the initial electrostatic attraction to the negatively charged bacterial membranes. vulcanchem.comnih.gov Generally, an increase in the net positive charge enhances antimicrobial activity; however, excessively high charges can also lead to increased toxicity toward host cells, such as red blood cells (hemolytic activity). ju.edu.joju.edu.jo
Similarly, hydrophobicity, conferred by non-polar amino acid residues, is essential for the peptide's insertion into and disruption of the lipid bilayer of bacterial membranes. vulcanchem.com However, a high degree of hydrophobicity is often correlated with greater hemolytic activity, as it facilitates interaction with the neutral membranes of mammalian cells. tums.ac.ir Therefore, a precise balance between charge and hydrophobicity is necessary to achieve potent antimicrobial action with minimal host cell toxicity. ju.edu.joju.edu.jo
Studies on a Brevinin-2-related peptide (B2RP) demonstrated these principles effectively. Increasing cationicity by substituting the acidic residue Aspartic acid (Asp) at position 4 with the basic residue Lysine (B10760008) (Lys) resulted in a significant increase in antimicrobial potency against various pathogens without a corresponding increase in hemolytic activity. nih.gov Conversely, modifications that increased hydrophobicity without altering the charge led to a dramatic rise in hemolytic activity without improving antimicrobial efficacy. nih.gov
Table 1: Influence of Charge and Hydrophobicity on the Activity of Brevinin-2-Related Peptide (B2RP) Analogs
| Peptide | Modification | Net Charge | Antimicrobial Potency (MIC) | Hemolytic Activity (LC50) |
|---|---|---|---|---|
| B2RP | Parent Peptide | +3 | E. coli: 24 µM, S. aureus: 25 µM | 95 µM |
| [Lys4]B2RP | Asp4→Lys (Increased Cationicity) | +5 | E. coli: 6 µM, S. aureus: 12.5 µM | 95 µM |
| [Leu16]B2RP | Lys16→Leu (Increased Hydrophobicity) | +2 | - | ~20 µM |
| [Ala16]B2RP | Lys16→Ala (Increased Hydrophobicity) | +2 | - | ~20 µM |
Data sourced from a study on B2RP and its analogs. nih.gov
Role of Amphipathicity and Alpha-Helical Content in Membrane Interactions
Most Brevinin-2 peptides are unstructured in aqueous solutions but adopt an amphipathic alpha-helical conformation upon encountering a membrane environment. nih.govmdpi.com This structure is characterized by the spatial segregation of hydrophobic and hydrophilic (cationic) residues onto opposite faces of the helix. vulcanchem.com This amphipathicity is critical for the peptide's mechanism of action, allowing the hydrophilic face to interact with the lipid head groups and the hydrophobic face to insert into the membrane core, leading to permeabilization and cell death. vulcanchem.com
The stability and extent of the alpha-helical structure are important for biological function. tums.ac.ir Circular dichroism studies have shown that a higher percentage of α-helix in a membrane-mimicking environment often correlates with stronger antimicrobial activity. mdpi.com However, similar to hydrophobicity, very high and stable helicity can also contribute to increased hemolytic activity. tums.ac.ir The conformation is influenced by other parameters; for instance, truncating a peptide can lower its ability to form a stable helix, thereby reducing its activity. mdpi.com
Impact of Peptide Length and Truncation on Biological Activities
The length of Brevinin-2 peptides is a significant factor in their biological profile. Studies involving the truncation of Brevinin-2 analogs have provided insight into the essential regions for antimicrobial activity. Research on Brevinin-2GHk and Brevinin-2GUb has shown that the N-terminal region of the peptide is often responsible for its antimicrobial function. mdpi.comnih.gov
Truncated analogs, where parts of the peptide are removed, often show altered activity. For instance, removing the C-terminal "Rana box" domain of Brevinin-2GUb and introducing a C-terminal amidation resulted in an analog with different physicochemical properties. nih.govmdpi.com Further truncation of this peptide led to a progressive loss of alpha-helical content and a corresponding decrease or complete loss of antimicrobial activity. mdpi.com This suggests that a certain minimum length is required to form a stable secondary structure capable of interacting effectively with bacterial membranes. mdpi.com Specifically, for Brevinin-2GUb, the amino acids from position 1 to 19, which contain the entire hydrophobic face, were identified as the core active structure. mdpi.com
Mutagenesis and Amino Acid Substitution Effects
The targeted substitution of specific amino acids (mutagenesis) is a powerful tool for probing the structure-function relationships of Brevinin-2 peptides and for designing analogs with improved therapeutic properties.
Substituting amino acids to alter the net charge and its distribution can have profound effects on peptide function. hilarispublisher.com
Lysine (Lys): Introducing lysine residues is a common strategy to increase the net positive charge of a peptide. In a study on Brevinin-2GUb, replacing negatively charged amino acids with lysine resulted in a new derivative with a +4 net charge and enhanced amphipathicity. nih.gov Increasing the number of lysine substitutions in a truncated analog of Brevinin-2GUb led to a drastic improvement in activity against bacteria, including clinical isolates and fungi. nih.gov
Arginine (Arg): Arginine carries the same +1 charge as lysine, but its guanidinium (B1211019) group has a different geometry and greater potential for hydrogen bonding. In studies on the related Brevinin-1pl peptide, substituting lysine with arginine enhanced activity against Gram-positive bacteria. frontiersin.orgnih.gov However, it also sometimes reduced efficacy against Gram-negative strains. nih.govnih.gov The substitution of lysine with D-arginine in another antimicrobial peptide was shown to improve its membrane permeability and accumulation in mitochondria. rsc.org
Histidine (His): Histidine is unique as its imidazole (B134444) side chain has a pKa near neutral pH, meaning its charge state is sensitive to the local environment. In studies of Brevinin-1pl, substituting lysine with histidine led to reduced hemolytic activity, thereby improving the peptide's selectivity, although it also diminished its activity against Gram-negative bacteria. nih.govnih.gov This pH-sensitive property can be exploited to design peptides that are more active in the slightly acidic microenvironments characteristic of infections or tumors. researchgate.net
Table 2: Functional Consequences of Amino Acid Substitutions in Brevinin Analogs
| Peptide Family | Substitution | Effect on Antimicrobial Activity | Effect on Hemolytic Activity |
|---|---|---|---|
| Brevinin-2 | Asp→Lys | Increased potency against E. coli and S. aureus nih.gov | No significant change nih.gov |
| Brevinin-1 | Lys→Arg | Enhanced against Gram-positive, reduced against Gram-negative nih.govnih.gov | Increased nih.gov |
| Brevinin-1 | Lys→His | Reduced against Gram-negative, retained against Gram-positive nih.govnih.gov | Reduced nih.gov |
| Brevinin-1 | Lys→Lys (adding charge) | Decreased against Gram-positive due to reduced hydrophobicity nih.govnih.gov | Reduced nih.gov |
The Brevinin-2 family exhibits a low degree of sequence conservation, with the most notable feature being the C-terminal "Rana box". nih.govresearchgate.net This motif consists of a disulfide bridge between two cysteine residues, enclosing a loop of four or five amino acids that typically includes a lysine. mdpi.com Initially, this cyclic structure was thought to be essential for antimicrobial activity. nih.gov
However, subsequent discoveries and targeted studies have shown that the function of the Rana box is diverse and not always critical. mdpi.com C-terminally truncated Brevinin-2 peptides lacking the Rana box have been isolated from frog skin, indicating it is not universally required for activity. nih.gov Furthermore, studies on Brevinin-2GUb and Brevinin-2ISb demonstrated that the removal of the Rana box can have little influence on or even enhance antimicrobial and bactericidal activity. mdpi.comresearchgate.net For some peptides, the linear, N-terminal helical domain appears to be the primary driver of antimicrobial action, while the C-terminal cyclic domain may play a role in stabilizing the structure or other functions. mdpi.comsemanticscholar.org
Computational Modeling and In Silico Approaches for Structure-Function Prediction
The development of new antimicrobial peptides is increasingly aided by computational and in silico methods. nih.gov These approaches allow for the high-throughput screening of peptide sequences and the prediction of their structure-function relationships, reducing the time and cost associated with synthesizing and testing large numbers of analogs. researchgate.net
In silico strategies include:
Database Mining: Scanning genomic and transcriptomic databases for sequences with characteristics typical of antimicrobial peptides (e.g., cationicity, amphipathicity). researchgate.net
Molecular Modeling and Docking: Creating three-dimensional models of peptides like Brevinin-2-OW2 to visualize their structure, predict their alpha-helical content, and simulate their interaction (docking) with model bacterial membranes. nih.gov
Quantitative Structure-Activity Relationship (QSAR): Developing mathematical models that correlate physicochemical properties (such as charge, hydrophobicity, and hydrophobic moment) with biological activity. nih.gov These models can then be used to predict the activity of novel, designed sequences.
Machine Learning and Deep Learning: Utilizing advanced algorithms to identify complex patterns in peptide sequences that distinguish antimicrobial peptides from non-active ones, and even to classify them into families based on their predicted properties. nih.govsemanticscholar.org
These computational tools are invaluable for the rational design of Brevinin-2 analogs, helping to prioritize modifications—such as specific amino acid substitutions or truncations—that are most likely to result in peptides with enhanced antimicrobial efficacy and improved therapeutic potential. nih.gov
Peptide Engineering and Delivery System Development for Research Applications
Design and Synthesis of Brevinin-2-OW2 Analogs with Enhanced Specificity or Potency
Key design strategies, based on research with related brevinin-2 (B1175259) peptides, include:
Sequence Truncation: Studies on peptides like Brevinin-2GUb have shown that the C-terminal "Rana box," a disulfide-bridged loop characteristic of many brevinin peptides, is not always essential for antimicrobial activity. nih.govmdpi.com In some cases, removing this domain and amidating the new C-terminus can even enhance antimicrobial potency while simplifying synthesis. nih.gov For instance, an N-terminal 19-residue fragment of Brevinin-2GUb was identified as the core active region. nih.gov Similarly, research on Brevinin-2GHk demonstrated that truncated N-terminal analogs showed significantly improved antimicrobial activity and reduced cytotoxicity compared to the full-length parent peptide. mdpi.comnih.gov
Amino Acid Substitution:
Increasing Cationicity: The initial electrostatic attraction between a cationic peptide and a negatively charged bacterial membrane is a critical first step in its mechanism. Increasing the net positive charge, typically by substituting neutral or acidic amino acids with basic residues like lysine (B10760008) (Lys) or arginine (Arg), can enhance this attraction and boost antimicrobial activity. ju.edu.jo For example, the analog tB2U-6K, a derivative of Brevinin-2GUb, was designed with an increased number of lysine residues, which correlated with enhanced activity. nih.gov
Modulating Hydrophobicity and Amphipathicity: The balance between hydrophobic and hydrophilic residues is crucial. An optimal level of hydrophobicity allows the peptide to insert into and disrupt the lipid bilayer of the target membrane. vulcanchem.com However, excessive hydrophobicity can lead to non-specific interactions and increased hemolytic activity. ju.edu.jo Helical wheel projections are used to visualize the spatial distribution of these residues, and substitutions are made to optimize the amphipathic α-helical structure that is central to the function of many brevinins. nih.govmdpi.com
Conformational Stability: The ability to form a stable α-helix upon interacting with a membrane is vital. The introduction or substitution of certain amino acids, like proline, can disrupt this helix and reduce activity. mdpi.com In one study, substituting a proline at position 14 of a Brevinin-2GHk analog prevented it from folding into a helical conformation, thereby diminishing its function. mdpi.com
Below is a table summarizing analog designs for the related peptide Brevinin-2GUb, illustrating these principles.
| Peptide Analog | Modification from Parent Peptide (Brevinin-2GUb) | Key Outcome |
| tB2U | C-terminal "Rana box" domain removed; C-terminus amidated. | Demonstrated that the N-terminal fragment is the active region. nih.gov |
| tB2U-K | Increased net positive charge and amphipathicity. | Enhanced antimicrobial activity compared to tB2U. nih.gov |
| 14-tB2U-K | Further truncation to 14 residues with increased positive charge. | Maintained significant activity, highlighting the core active domain. nih.gov |
| tB2U-6K | Contained the highest number of positive charges (six). | Showed strong antimicrobial activity, emphasizing the role of cationicity. nih.gov |
Strategies for Reducing Non-Specific Interactions or Enhancing Stability in Research Media
For in vitro and in vivo research, peptides must remain stable and active in complex biological media, which contain proteases, salts, and other molecules that can lead to degradation or non-specific binding. bohrium.comresearchgate.net
Enhancing Proteolytic Stability: Antimicrobial peptides are susceptible to degradation by proteases present in research media (e.g., supplemented with serum) or secreted by microorganisms. researchgate.netasm.org Several chemical modification strategies can enhance stability:
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus are common modifications that block the action of exopeptidases, which cleave peptides from the ends. researchgate.netasm.org
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids at known protease cleavage sites with their D-enantiomers makes the peptide bond unrecognizable to most proteases, significantly increasing its half-life. bohrium.commdpi.com However, this can sometimes alter the peptide's secondary structure and reduce its activity. asm.org
Cyclization: Linking the N- and C-termini to create a cyclic peptide can provide steric hindrance that limits protease access, thereby improving stability. bohrium.comresearchgate.net
Reducing Non-Specific Interactions: Non-specific binding, often to plasticware or proteins like albumin in media, is primarily driven by hydrophobic and electrostatic interactions. nicoyalife.commdpi.com This can reduce the effective concentration of the peptide available to interact with its target. Strategies to mitigate this include:
Buffer and Media Additives:
Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween 20, can disrupt non-specific hydrophobic interactions. nicoyalife.com
Blocking Proteins: Including an inert protein like Bovine Serum Albumin (BSA) in the buffer can saturate non-specific binding sites on surfaces. nicoyalife.commdpi.com
Adjusting Ionic Strength: Increasing the salt concentration (e.g., with NaCl) in the buffer can create a shielding effect that masks electrostatic charges, reducing non-specific charge-based interactions between the peptide and surfaces. nicoyalife.com
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide creates a hydration layer that can shield it from non-specific interactions and also protect it from proteases. bohrium.commdpi.com
The following table summarizes common strategies to improve peptide utility in research settings.
| Strategy | Primary Goal | Mechanism of Action |
| N-terminal Acetylation | Enhance Stability | Blocks degradation by aminopeptidases. researchgate.net |
| C-terminal Amidation | Enhance Stability | Blocks degradation by carboxypeptidases. asm.org |
| D-amino Acid Substitution | Enhance Stability | Creates protease-resistant peptide bonds. bohrium.com |
| Addition of Tween 20 | Reduce Non-Specific Binding | Disrupts non-specific hydrophobic interactions. nicoyalife.com |
| Increased Salt Concentration | Reduce Non-Specific Binding | Shields electrostatic charges to prevent unwanted binding. nicoyalife.com |
Conjugation with Nanoparticle Delivery Platforms for Targeted In Vitro or In Vivo Studies
Nanoparticle delivery systems offer a powerful platform to enhance the therapeutic potential of peptides like this compound. These platforms can protect the peptide from degradation, improve its solubility, and facilitate targeted delivery to specific cells or tissues.
Cerium oxide nanoparticles (CNPs), or nanoceria, are inorganic nanoparticles with unique regenerative antioxidant properties. mdpi.commednexus.org They can switch between Ce³⁺ and Ce⁴⁺ oxidation states, allowing them to scavenge reactive oxygen species (ROS), which makes them attractive for applications in inflammatory conditions or diseases associated with oxidative stress. mednexus.orgnih.gov
While direct conjugation of this compound to CNPs has not been documented, the conjugation of other biomolecules, such as microRNAs, provides a clear blueprint for this approach. nih.govuniprot.org The process typically involves:
Synthesis of CNPs: CNPs are synthesized and stabilized in an aqueous solution.
Functionalization: The peptide (e.g., this compound) would be chemically conjugated to the surface of the CNPs. This often involves forming a stable amide bond between a carboxyl group on the nanoparticle surface and an amine group on the peptide. nih.gov
Characterization: Successful conjugation is confirmed using techniques like X-ray photoelectron spectroscopy (XPS) to detect changes in the cerium oxidation state and Fourier-transform infrared spectroscopy (FTIR) to identify the presence of newly formed amide bonds. nih.gov
A this compound-CNP conjugate could offer a dual-action approach: the antimicrobial or anticancer activity of the peptide combined with the ROS-scavenging properties of the nanoparticle carrier.
Polymer-based nanoparticles are widely used for drug delivery due to their biocompatibility and biodegradability. Systems using poly(l-lactide)–poly(ethylene glycol)–poly(l-lactide) (PLA–PEG–PLA) are particularly effective. This amphiphilic triblock copolymer can self-assemble into micelles or nanoparticles in an aqueous environment, encapsulating a therapeutic payload. bohrium.com
A study involving Brevinin-2R, a closely related peptide with anticancer properties, successfully used PLA-PEG-PLA nanoparticles for its delivery. bohrium.com
Synthesis and Encapsulation: The PLA-PEG-PLA nanoparticles were synthesized and the Brevinin-2R peptide was encapsulated using a solvent evaporation method. bohrium.com
Characterization: The resulting nanoparticles were characterized to determine their physical properties. Dynamic light scattering (DLS) and scanning electron microscopy (SEM) are used to assess size, shape, and size distribution. bohrium.com The surface charge, or zeta potential, is also measured, as it influences stability and cellular interaction.
Enhanced Efficacy: The study found that Brevinin-2R conjugated to these nanoparticles was more effective at inducing cell cycle arrest and apoptosis in cancer cell lines compared to the free peptide. The nanoparticle formulation facilitated higher cellular internalization, thereby boosting the peptide's anticancer effect. bohrium.com
The table below shows characterization data for Brevinin-2R-conjugated PLA-PEG-PLA nanoparticles from the cited study. bohrium.com
| Nanoparticle Property | Measurement | Significance |
| Shape | Spherical | A common and effective morphology for cellular uptake. bohrium.com |
| Zeta Potential (Unconjugated) | -26.63 mV | Indicates good colloidal stability of the base nanoparticle. bohrium.com |
| Zeta Potential (Brevinin-2R-conjugated) | -21.90 mV | The shift in charge confirms successful peptide conjugation. bohrium.com |
| Cellular Uptake | High | The nanoparticle platform acts as an effective delivery vehicle into cells. bohrium.com |
Advanced Research Methodologies and Analytical Assays for Brevinin 2 Ow2 Studies
Antimicrobial Activity Quantification: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
The antimicrobial efficacy of Brevinin-2 (B1175259) family peptides, including Brevinin-2-OW2, is primarily quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). mdpi.com The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death. These values are crucial for assessing the peptide's potency against various pathogens.
A broth microdilution method is commonly employed to ascertain the MIC and MBC values. mdpi.com In a typical assay, a standardized suspension of the target microorganism, such as Methicillin-resistant Staphylococcus aureus (MRSA), is exposed to a serial dilution of the peptide in a suitable growth medium. mdpi.com The growth inhibition is then observed to determine the MIC.
For instance, studies on the Brevinin-2 family have demonstrated significant inhibitory effects against Gram-positive bacteria. mdpi.com Research on Brevinin-2GUb, a related peptide, showed modest activity against Gram-negative bacteria but was unable to completely kill most Gram-positive bacteria even at high concentrations, with the exception of Staphylococcus aureus. nih.gov Another related peptide, Brevinin-2-related peptide (B2RP), and its analogue [Lys(4)]B2RP have shown potent inhibition of multidrug-resistant Acinetobacter baumannii with MIC values in the range of 3-6 µM and 1.5-3 µM, respectively. nih.gov
Table 1: MIC and MBC Values of Selected Brevinin-2 Family Peptides against MRSA
| Peptide | MIC (µM) | MBC (µM) |
|---|---|---|
| Brevinin-2 | 8.7 ± 1.2 | 17.4 ± 2.3 |
| Brevinin-2-OA3 | 4.35 ± 0.9 | 8.7 ± 1.2 |
| Brevinin-2ISb | 4.35 ± 0.9 | 8.7 ± 1.2 |
| Brevinin-2TSa | 2.17 ± 0.5 | 4.35 ± 0.9 |
Data derived from studies on the Brevinin-2 family against MRSA (ATCC33591). mdpi.comresearchgate.net
Cell Viability and Proliferation Assays (e.g., MTT, Cell Counting) in Cancer and Normal Cell Lines
To evaluate the cytotoxic effects of this compound on both cancerous and normal cells, researchers utilize cell viability and proliferation assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method. sigmaaldrich.comnih.gov This assay measures the metabolic activity of cells, where NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan (B1609692) product, which can be quantified spectrophotometrically. sigmaaldrich.com
Studies on related brevinin peptides, such as Brevinin-2R, have employed the MTT assay to assess their cytotoxic effects on cancer cell lines like human liver carcinoma (HepG2) and human chronic myelogenous leukemia (K562) cells. researchgate.netresearchgate.net For example, Brevinin-2R was found to have low toxicity against HepG2 cells, reducing cell growth by 24%. researchgate.net Another study demonstrated that Brevinin-2R had a significant inhibitory effect on K562 cell proliferation. researchgate.net These assays are crucial for determining the therapeutic window and potential anti-cancer applications of these peptides. The choice of assay depends on factors like the cell type and the specific research question, with other methods including direct cell counting using viability dyes like trypan blue. sigmaaldrich.comdojindo.com
Membrane Permeability Assays (e.g., SYTOX Green, Confocal Microscopy, SEM)
Understanding the mechanism of action of this compound often involves assessing its ability to disrupt microbial cell membranes. Membrane permeability assays are key to this investigation.
SYTOX Green is a fluorescent dye that cannot penetrate the intact membranes of living cells. When the membrane is compromised, the dye enters the cell, binds to nucleic acids, and emits a strong green fluorescence. nih.gov This increase in fluorescence can be measured to quantify membrane permeabilization over time. nih.gov Studies on other antimicrobial peptides have effectively used SYTOX Green to demonstrate membrane disruption in bacteria like Pseudomonas aeruginosa. nih.gov
Confocal Laser Scanning Microscopy (CLSM) provides high-resolution images of fluorescently labeled cells. science.gov In conjunction with dyes like SYTOX Green or Propidium Iodide (PI), which stains dead cells, CLSM can visualize the extent and localization of membrane damage in real-time. mdpi-res.com
Scanning Electron Microscopy (SEM) offers detailed topographical images of the cell surface. science.gov By treating bacteria with this compound and then imaging them with SEM, researchers can directly observe morphological changes such as pore formation, membrane blebbing, or cell lysis, providing visual evidence of the peptide's membrane-disrupting activity. science.gov
Gene Expression Analysis (e.g., Real-time PCR for immune genes, growth factors)
To investigate the immunomodulatory properties of this compound, researchers often analyze its impact on gene expression in host cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is a powerful technique for this purpose. nih.gov
Studies on the related peptide Brevinin-2ISb have used qRT-PCR to examine the expression of immune-related genes in the model organism Caenorhabditis elegans following infection with MRSA. mednexus.org These studies have shown that Brevinin-2 peptides can significantly upregulate the expression of innate immune genes. biomedres.us For instance, Brevinin-2ISb was found to induce the expression of genes such as lys-7 (a lysozyme-like protein), spp-1 (a saponin-like protein), and others involved in the DAF-2/DAF-16 signaling pathway, which is crucial for the nematode's immune response. mednexus.org The expression of some of these genes was upregulated by as much as 5 to 25.5-fold. biomedres.us This method allows for the precise quantification of changes in mRNA levels, providing insights into the molecular pathways modulated by the peptide. nih.gov
Western Blotting for Protein Expression and Pathway Activation Markers
Western blotting is a fundamental technique used to detect and quantify specific proteins in a sample, providing insights into the molecular pathways affected by this compound. nih.gov This method involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the protein of interest. nih.govresearchgate.net
In the context of Brevinin-2 family peptides, Western blotting has been used to confirm the upregulation of protein expression following peptide treatment. For example, after observing increased mRNA levels of the lys-7 gene in C. elegans treated with certain Brevinin-2 peptides, Western blotting was used to verify a corresponding increase in the LYS-7 protein. mdpi.com This confirmed that the peptides not only induce gene transcription but also lead to the translation of functional proteins involved in the immune response. mdpi.com This technique is also crucial for studying the activation of signaling pathways by detecting the phosphorylation status of key proteins, such as those in the MAPK and NF-κB pathways. biorxiv.org
Caenorhabditis elegans Survival and Immune Response Assays
The nematode Caenorhabditis elegans serves as a valuable in vivo model for studying the anti-infective and immunomodulatory properties of antimicrobial peptides like this compound. mdpi.com C. elegans survival assays are conducted by infecting the worms with a pathogen, such as MRSA, and then treating them with the peptide. mdpi.com The survival rate of the worms is monitored over time to assess the peptide's ability to combat the infection and prolong the host's lifespan.
Studies have shown that several peptides from the Brevinin-2 family can significantly improve the survival rate of MRSA-infected C. elegans. mdpi.com For example, Brevinin-2ISb and Brevinin-2TSa increased the survival rate of infected worms by at least 6.3-fold after 96 hours. mdpi.com Furthermore, these assays can be combined with gene and protein expression analyses to investigate the peptide's effect on the worm's innate immune pathways, such as the DAF-2/DAF-16 pathway. mdpi.commednexus.org The conservation of some innate immune pathways between C. elegans and humans makes these findings potentially relevant for understanding the peptide's effects in higher organisms. biomedres.us
**Table 2: Effect of Brevinin-2 Family Peptides on the Survival of MRSA-Infected *C. elegans***
| Treatment | Survival Rate after 96 hours (%) | Fold Increase in Survival Rate |
|---|---|---|
| Control (MRSA only) | ~20 | - |
| Brevinin-2 | >60 | ~4.2 |
| Brevinin-2-OA3 | >60 | ~4.2 |
| Brevinin-2ISb | >60 (nearly 80) | >6.3 |
| Brevinin-2TSa | >60 | >6.3 |
Data based on studies of Brevinin-2 family peptides in a C. elegans-MRSA infection model. mdpi.com
Spectroscopic Techniques (e.g., Circular Dichroism, Mass Spectrometry) for Peptide Characterization
Spectroscopic techniques are indispensable for the structural and biochemical characterization of this compound.
Circular Dichroism (CD) Spectroscopy is a powerful method for determining the secondary structure of peptides in different environments. slideshare.netunl.ptcreative-proteomics.com This technique measures the differential absorption of left- and right-circularly polarized light by chiral molecules like peptides. creative-proteomics.com The resulting CD spectrum provides a signature for different secondary structures, such as α-helices, β-sheets, and random coils. slideshare.net For example, a related peptide, B2RP, was shown to adopt an α-helical conformation in a membrane-mimetic solvent. nih.gov This information is crucial for understanding how the peptide's structure relates to its biological activity, particularly its interaction with cell membranes.
Mass Spectrometry (MS) is used to accurately determine the molecular weight and amino acid sequence of the peptide. This technique is fundamental for verifying the identity and purity of a synthesized or isolated peptide like this compound. science.gov
In Vitro and In Vivo Models for Anti-inflammatory and Anti-Parasitic Research
The study of the therapeutic potential of this compound, particularly its anti-inflammatory and anti-parasitic properties, relies on a suite of established and advanced research models. These models, spanning both in vitro (cell-based) and in vivo (animal) systems, are crucial for elucidating mechanisms of action and evaluating efficacy.
In Vitro Models for Anti-inflammatory Research
In vitro models provide a controlled environment to dissect the molecular interactions of this compound with immune cells.
Cell-Based Assays: A primary model for assessing anti-inflammatory activity involves the use of macrophage cell lines, such as murine RAW 264.7 cells. nih.govfrontiersin.org These cells are stimulated with bacterial lipopolysaccharide (LPS), a potent inflammatory agent, to mimic an inflammatory response. nih.govfrontiersin.org The ability of this compound to counteract this response is then quantified.
Analytical Assays: Key inflammatory mediators are measured to determine the peptide's efficacy. Assays for nitric oxide (NO), a signaling molecule in inflammation, are common. nih.gov Furthermore, the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and monocyte chemoattractant protein-1 (MCP-1), are quantified using techniques like ELISA (Enzyme-Linked Immunosorbent Assay). nih.govfrontiersin.org Research on related peptides, such as Brevinin-2MP, has shown a significant, concentration-dependent suppression of these inflammatory markers in LPS-stimulated RAW 264.7 cells. nih.gov The investigation often extends to intracellular signaling cascades, examining the peptide's effect on pathways like the MAPK/NF-κB signaling pathway, which is central to the inflammatory response. nih.govfrontiersin.org
Table 1: Example of In Vitro Anti-inflammatory Activity of a Brevinin-2 Family Peptide (Brevinin-2MP) in LPS-Stimulated RAW 264.7 Cells
| Inflammatory Marker | Effect of Peptide Treatment | Analytical Method |
| Nitric Oxide (NO) | Significant reduction in production. nih.govfrontiersin.org | Griess Assay |
| TNF-α | Significant reduction in secretion. nih.govfrontiersin.org | ELISA |
| IL-6 | Significant reduction in secretion. nih.govfrontiersin.org | ELISA |
| MCP-1 | Significant reduction in secretion. nih.gov | ELISA |
| MAPK/NF-κB Pathway | Suppression of LPS-induced activation. nih.gov | Western Blot |
In Vivo Models for Anti-inflammatory Research
To validate in vitro findings, in vivo models that replicate aspects of inflammation in a living organism are employed.
Acute Inflammation Models: A standard and widely used model is the carrageenan-induced paw edema model in mice. nih.govsemanticscholar.org In this model, an injection of carrageenan into the mouse's paw induces a localized, acute inflammatory response characterized by swelling (edema). nih.gov The anti-inflammatory effect of this compound is evaluated by measuring the reduction in paw volume over several hours compared to control groups. nih.govfrontiersin.org Studies on the related peptide Brevinin-2MP have demonstrated a significant alleviation of acute inflammation in this model. nih.gov
Tissue Analysis: Following the behavioral assessment, tissue samples from the inflamed paw can be collected to analyze biochemical markers of inflammation. This includes measuring the activity of myeloperoxidase (MPO), an enzyme indicative of neutrophil infiltration, and quantifying the levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) directly within the tissue. semanticscholar.org
Table 2: Example of In Vivo Anti-inflammatory Activity of a Brevinin-2 Family Peptide (Brevinin-2MP) in a Carrageenan-Induced Paw Edema Model
| Parameter | Measurement | Outcome of Peptide Treatment |
| Paw Edema | Plethysmometer measurement of paw volume. nih.gov | Significantly alleviates swelling. nih.gov |
| Myeloperoxidase (MPO) | Enzyme activity assay in tissue homogenate. semanticscholar.org | Reduced levels, indicating decreased neutrophil infiltration. semanticscholar.org |
| Pro-inflammatory Cytokines | ELISA on tissue homogenate. semanticscholar.org | Decreased levels of TNF-α, IL-1β, and IL-6. semanticscholar.org |
In Vitro Models for Anti-Parasitic Research
The anti-parasitic potential of this compound is often first screened using in vitro cultures of relevant parasites.
Parasite Culture Assays: For protozoan parasites like Leishmania major, the promastigote (the motile, flagellated stage) is cultured in a suitable medium. nih.govplos.org The direct effect of the peptide on parasite viability is then assessed. Research on the related peptide Brevinin-2R and its fatty acid conjugate has demonstrated potent anti-leishmanial activity against L. major promastigotes. nih.govnih.gov
Mechanistic Assays: To understand how the peptide kills the parasite, further assays are conducted. These include membrane permeabilization assays to see if the peptide disrupts the parasite's cell membrane and assessments of mitochondrial membrane potential to determine if the peptide interferes with the parasite's energy production. nih.govnih.govnih.gov Studies have shown that brevinin peptides can exert their anti-leishmanial effect through membrane disruption and by altering the mitochondrial potential. nih.govnih.gov
Table 3: Example of In Vitro Anti-Parasitic Activity of a Brevinin-2 Family Peptide (Lauric Acid-Brevinin-2R) against Leishmania major
| Assay Type | Finding | Implication |
| Growth Inhibition | Effective inhibition of L. major promastigote growth. nih.gov | Direct anti-leishmanial activity. |
| Membrane Disruption | Evidence of parasite cell membrane damage. nih.govnih.gov | Mechanism of action involves membrane lysis. |
| Mitochondrial Potential | Changes observed in mitochondrial membrane potential. nih.govnih.gov | Mechanism of action involves disruption of parasite metabolism. |
In Vivo Models for Anti-Parasitic Research
Promising in vitro anti-parasitic results are further investigated in animal models of the disease.
Leishmaniasis Infection Model: A common model for cutaneous leishmaniasis involves infecting susceptible mouse strains, such as BALB/c mice, with Leishmania major metacyclic promastigotes, typically in the footpad. nih.gov This leads to the development of a characteristic lesion and swelling.
Efficacy Evaluation: The effectiveness of this compound treatment is determined by monitoring the progression of the disease. This includes regularly measuring the footpad swelling as an indicator of the inflammatory lesion size. nih.gov A more definitive measure of efficacy is the quantification of the parasite load in the draining lymph nodes near the infection site. nih.govnih.gov This is often done at the end of the experiment by culturing tissue homogenates and counting the viable parasites. Studies using a lauric acid-conjugated form of Brevinin-2R have shown a decreased parasite load in the lymph nodes of infected mice. frontiersin.orgnih.gov
Table 4: Example of In Vivo Anti-Parasitic Efficacy of a Brevinin-2 Family Peptide Conjugate in L. major-Infected Mice
| Outcome Measure | Method of Analysis | Result of Peptide Treatment |
| Footpad Swelling | Caliper measurement. nih.gov | Variable effects on swelling have been reported. nih.gov |
| Parasite Load | Limiting dilution assay of lymph node homogenates. nih.gov | Decreased parasite load in draining lymph nodes. nih.govnih.gov |
Future Research Avenues and Preclinical Translational Potential
Exploration of Undiscovered Biological Activities within the Brevinin-2 (B1175259) Family
While the Brevinin-2 family is well-regarded for its broad-spectrum antimicrobial properties against Gram-positive and Gram-negative bacteria, its biological activities are far more diverse. nih.govnih.gov Future research will focus on systematically screening Brevinin-2-OW2 and other family members for novel bioactivities that have been sporadically identified in related peptides.
Antiviral Potential: The observation that Brevinin-2GHk exhibits significant inhibitory activity against the Zika Virus (ZIKV) opens a compelling avenue for research. nih.gov Systematic screening of Brevinin-2 family members, including this compound, against a wide panel of enveloped and non-enveloped viruses is warranted. This research could identify peptides with potent virucidal properties, potentially by disrupting the viral envelope, a mechanism similar to their antibacterial action. nih.gov
Immunomodulatory and Anti-inflammatory Effects: Certain brevinins have demonstrated the ability to modulate immune responses. For instance, Brevinin-2R can induce the expression of pro-inflammatory cytokines like IL-1β and IL-6 in human liver carcinoma cells. nih.govmedilam.ac.ir Conversely, other AMPs can neutralize lipopolysaccharide (LPS), a major bacterial endotoxin (B1171834), thereby exerting an anti-inflammatory effect. researchgate.netnih.govnih.gov Future studies should investigate the specific immunomodulatory profile of this compound, determining its capacity to either stimulate a protective immune response or dampen excessive inflammation, which would be beneficial in conditions like sepsis.
Wound-Healing Properties: Several peptides in the Brevinin-2 family, such as Brevinin-2PN and Brevinin-2Ta, have been shown to promote wound healing. nih.govnih.govfrontiersin.org This activity is likely twofold: direct antimicrobial action that prevents infection in the wound bed and stimulation of host regenerative processes, including the migration and proliferation of fibroblasts and keratinocytes. nih.govoncotarget.com Investigating this compound for similar capabilities, especially in infected wound models, could lead to the development of novel topical therapeutics.
Anticancer Activity: The ability of some brevinins, like Brevinin-2R, to selectively target and kill cancer cells with low toxicity to normal cells highlights a significant area for future exploration. nih.govresearchgate.net Research into this compound should include screening against various cancer cell lines to identify potential oncolytic activity and elucidate the underlying mechanisms, which may involve disruption of the cancer cell membrane or induction of specific cell death pathways. nih.gov
Table 1: Known Biological Activities of Select Brevinin-2 Family Peptides
Peptide Source Organism Observed Biological Activity Reference Brevinin-2GHk Fejervarya limnocharis Anti-Zika Virus (ZIKV) Activity nih.gov Brevinin-2PN Pelophylax nigromaculatus Wound Healing, Antibacterial, DNA Hydrolysis nih.gov Brevinin-2Ta Pelophylax kl. esculentus Wound Healing, Anti-inflammatory, Antibacterial [5, 10] Brevinin-2R Rana ridibunda Anticancer, Immunomodulatory, Antibacterial [8, 16] Brevinin-2PRa Rana pirica Potent activity against Pseudomonas aeruginosa nih.gov
Deeper Characterization of Intracellular Targets and Signaling Cascades
The primary mechanism of action for most AMPs, including brevinins, is the disruption of microbial cell membranes. However, growing evidence suggests that these peptides can also translocate into the cell and interact with intracellular targets. A deeper understanding of these internal mechanisms is crucial for rational drug design and overcoming potential resistance.
While membrane permeabilization is a key function, some brevinins exert effects that are not solely explained by pore formation. For example, Brevinin-2PN has been found to hydrolyze genomic DNA, indicating a direct interaction with intracellular nucleic acids. nih.gov Furthermore, studies on Brevinin-2R's anticancer activity revealed it activates a lysosomal-mitochondrial death pathway, a complex intracellular signaling cascade. nih.gov
A pivotal area of research involves the interaction of brevinins with host cell signaling. Studies using the model organism Caenorhabditis elegans have shown that certain Brevinin-2 family peptides can modulate the innate immune pathway DAF-2/DAF-16. mdpi.comscilit.com This interaction leads to the upregulation of host defense genes, such as lys-7, enhancing the organism's ability to clear infections. mdpi.com This discovery shifts the paradigm from viewing the peptide as a simple antibiotic to seeing it as an active modulator of the host's own defense systems. Future research on this compound should aim to identify its specific intracellular binding partners and map the signaling pathways it triggers in both microbial and host cells.
Development of Novel Peptide Scaffolds Inspired by this compound
The native structure of this compound serves as an excellent template for rational peptide engineering. Modifications to the primary sequence can enhance its therapeutic properties, improving potency while reducing toxicity. Strategies often involve altering physicochemical properties such as cationicity, amphipathicity, and hydrophobicity. nih.gov
A common modification strategy involves truncation. Studies on peptides like Brevinin-2GHk have shown that removing the C-terminal "Rana box" domain can significantly improve antimicrobial activity. nih.gov Other approaches include amino acid substitutions. For example, replacing specific residues in a Brevinin-2-related peptide was shown to increase potency against multidrug-resistant Acinetobacter baumannii while simultaneously decreasing hemolytic activity. nih.gov The dual-modification strategy of C-terminal truncation combined with N-terminal D-amino acid substitution has been successfully used to engineer a Brevinin-2OS analog with a more than 22-fold improvement in its therapeutic index. nih.gov
Beyond modifying the peptide itself, the structure of this compound can inspire the design of biomaterials. Self-assembling peptides can form functionalized fibrils or hydrogels that act as scaffolds. mdpi.comwhiterose.ac.uk These scaffolds could be used in tissue engineering, for instance, to promote nerve regeneration or as drug delivery systems that ensure the controlled release of the active peptide at a target site, enhancing its stability and efficacy. mdpi.comresearchgate.net
Advanced Preclinical Model Systems for Efficacy Validation and Mechanism Confirmation
To bridge the gap between in vitro findings and clinical application, robust and relevant preclinical models are essential. While traditional murine models of infection remain important, advanced model systems can offer higher throughput and new insights into mechanisms of action.
The nematode Caenorhabditis elegans has emerged as a powerful in vivo model for the high-throughput screening of antimicrobial compounds and for studying host-pathogen interactions. frontiersin.orgbiologists.comnih.gov Its genetic tractability and well-defined innate immune pathways allow for the rapid assessment of a peptide's efficacy and its effect on host immunity. mdpi.comnih.govmdpi.com As demonstrated with other Brevinin-2 peptides, the C. elegans-MRSA infection model can be used to screen for potent anti-infective candidates and to elucidate their impact on specific host signaling pathways like the DAF-2/DAF-16 pathway. mdpi.comscilit.com
For validating efficacy in more complex systems, mammalian models remain the gold standard. For this compound, this includes models of dermally-wounded rats to assess wound-healing properties against specific pathogens like Klebsiella pneumoniae. nih.govoncotarget.com Furthermore, invertebrate models like Galleria mellonella are increasingly used to assess in vivo therapeutic efficacy before moving to more complex vertebrate systems. nih.gov In addition to these in vivo models, advanced in vitro systems like organ-on-a-chip and 3D tissue cultures offer more human-relevant platforms for preclinical drug safety and efficacy testing. nih.gov
Investigation into Resistance Mechanisms and Strategies to Counteract Them in Microorganisms
A major advantage of antimicrobial peptides is that bacteria develop resistance to them much more slowly than to conventional antibiotics. nih.gov This is because AMPs primarily target the physical integrity of the cell membrane, a structure that is difficult for bacteria to modify without compromising their own viability. However, the potential for resistance cannot be entirely dismissed.
Future research must proactively investigate hypothetical resistance mechanisms. Bacteria could potentially develop resistance to this compound through several strategies known to be effective against other cationic AMPs:
Modification of the Cell Envelope: Altering the net charge of the cell surface (e.g., by modifying teichoic acids or LPS) to repel the cationic peptide.
Proteolytic Degradation: Secretion of proteases that can cleave and inactivate the peptide.
Efflux Pumps: Upregulation of membrane pumps that actively expel the peptide from the cell.
By understanding these potential threats, researchers can design next-generation peptides inspired by this compound that are less susceptible to such mechanisms. For example, incorporating D-amino acids or modifying the peptide backbone can increase resistance to proteolytic degradation. nih.gov
Potential Role of this compound in Investigating Host-Pathogen Interactions
This compound and its analogs can be powerful molecular tools for dissecting the complex interplay between host and pathogen. Their ability to interact with both microbial and host components makes them ideal for probing these interactions.
A key area of investigation is the interaction with bacterial endotoxins. Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent trigger of the host inflammatory response that can lead to septic shock. Several AMPs can bind to and neutralize LPS, and Brevinin-2GHk has been shown to have LPS-binding capacity. wsu.eduj-smu.comresearchgate.netfrontiersin.org Investigating the LPS-neutralizing ability of this compound is a high priority. A peptide that combines direct bactericidal activity with endotoxin neutralization would be a highly valuable therapeutic for sepsis. nih.govnih.govfrontiersin.org By studying how this compound affects LPS-induced signaling pathways, such as the MAPK pathway in macrophages, researchers can gain deeper insight into the molecular basis of septic inflammation. frontiersin.org
Furthermore, as seen in the C. elegans model, these peptides can be used to probe the host's innate immune signaling. mdpi.com By observing which host defense genes and pathways are activated by this compound during an infection, scientists can better understand the essential components of a successful immune response.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
